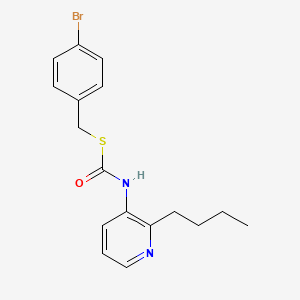![molecular formula C22H27IN2 B14658544 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide CAS No. 39770-78-0](/img/structure/B14658544.png)
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide is a chemical compound known for its unique structure and properties This compound belongs to the class of organic salts and is characterized by the presence of a quinoline ring system substituted with a diethylamino group and a propyl group, along with an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-propylquinoline in the presence of an iodinating agent. The reaction conditions often include the use of solvents such as acetonitrile or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization techniques to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in polar solvents.
Major Products Formed:
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-[2-(4-Diethylamino-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Phenethylamine derivatives
- Quinazoline derivatives
Comparison: Compared to similar compounds, 2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide stands out due to its unique quinoline structure and the presence of both diethylamino and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
39770-78-0 |
|---|---|
Molekularformel |
C22H27IN2 |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
N,N-diethyl-4-(1-propylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C22H27N2.HI/c1-4-17-24-21-10-8-7-9-18(21)13-16-22(24)19-11-14-20(15-12-19)23(5-2)6-3;/h7-16H,4-6,17H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GJRQIYXTTKJSJS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1=C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)N(CC)CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



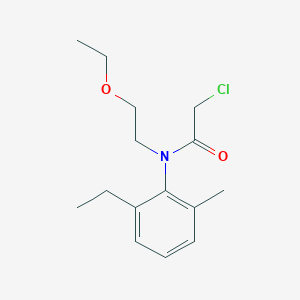
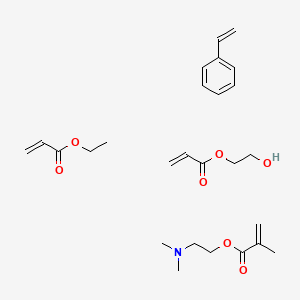
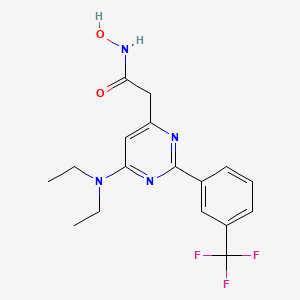

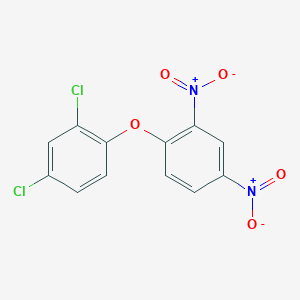
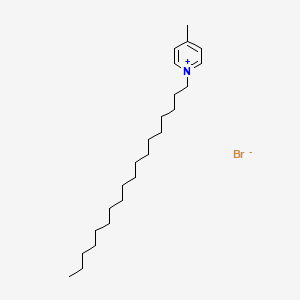
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





